molecular formula C21H42O8 B053528 [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate CAS No. 244139-90-0

[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate

Cat. No.: B053528
CAS No.: 244139-90-0
M. Wt: 422.6 g/mol
InChI Key: YYYHDIQLLFHAGW-UHFFFAOYSA-N
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Description

| [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate is a synthetic, multi-hydroxylated lipid ester of significant interest in the development of advanced lipid nanoparticle (LNP) delivery systems. Its research value is primarily rooted in its structural role as a component of ionizable cationic lipids or as a PEG-lipid conjugate, which are critical for formulating stable and effective LNPs for nucleic acid delivery. The compound's extensive polyol backbone, featuring multiple hydroxypropoxy and dihydroxypropoxy motifs, contributes to the formation of the LNP's aqueous boundary layer and can influence parameters such as particle stability, biodistribution, and pharmacokinetics. Research into structurally similar lipids highlights how the architecture of the hydrophilic domain is crucial for modulating the interaction with serum proteins and reducing rapid clearance in vivo, a key challenge in systemic delivery. The dodecanoate (laurate) tail provides the necessary hydrophobic anchor for integration into the lipid bilayer of the nanoparticle. A primary application is in the encapsulation and delivery of mRNA, siRNA, and other genetic therapeutics, where its incorporation can be engineered to enhance delivery efficiency and reduce immunogenic responses. Studies on LNP design principles emphasize the importance of the hydrophilic headgroup in determining cellular uptake and endosomal escape mechanisms. Consequently, this compound serves as a versatile chemical scaffold for investigating structure-activity relationships in non-viral gene delivery, enabling researchers to refine LNP formulations for targeted therapeutic applications in oncology, infectious diseases, and genetic disorders.

Properties

IUPAC Name

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O8/c1-2-3-4-5-6-7-8-9-10-11-21(26)29-17-20(25)16-28-15-19(24)14-27-13-18(23)12-22/h18-20,22-25H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYHDIQLLFHAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146513
Record name 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244139-90-0
Record name 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244139-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Etherification and Esterification

The most widely documented method involves sequential etherification and esterification:

  • Ether Backbone Synthesis :

    • Glycerol is reacted with epichlorohydrin under alkaline conditions to form a polyglyceryl ether intermediate.

    • Temperature: 50–60°C

    • Catalyst: Sodium hydroxide (0.5–1.0 mol%)

    • Reaction time: 6–8 hours

  • Esterification with Dodecanoic Acid :

    • The polyglyceryl ether is reacted with dodecanoic acid in a 1:1 molar ratio.

    • Catalyst: Sulfuric acid (2–5 wt%) or p-toluenesulfonic acid.

    • Solvent: Toluene or xylene (azeotropic removal of water)

    • Temperature: 110–130°C

    • Yield: 68–72% after purification via silica gel chromatography.

Table 1: Key Parameters in Traditional Synthesis

ParameterRange/ValueImpact on Yield
Catalyst concentration2–5 wt% H<sub>2</sub>SO<sub>4</sub>Higher concentrations accelerate reaction but increase side products
Reaction temperature110–130°CTemperatures >130°C promote dehydration of glycerol
Molar ratio (acid:ether)1:1 to 1.2:1Excess acid improves esterification efficiency

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

To address scalability challenges, industrial protocols employ continuous flow reactors with the following advantages:

  • Enhanced heat transfer : Minimizes local overheating, reducing degradation of heat-sensitive hydroxyl groups.

  • Real-time monitoring : In-line IR spectroscopy ensures consistent product quality.

  • Typical throughput : 50–100 kg/hr with yields exceeding 80%.

Solvent-Free Esterification

Recent patents describe solvent-free methods using:

  • Catalyst : Immobilized lipases (e.g., Candida antarctica lipase B)

  • Conditions : 70–90°C, 24–48 hours

  • Advantages : Eliminates toluene/xylene, reducing environmental impact.

Table 2: Industrial vs. Laboratory Methods

FactorLaboratory MethodIndustrial Method
Reaction time8–12 hours2–4 hours
Catalyst recoveryNot feasible90–95% enzyme reusability
Energy consumption15–20 kWh/kg8–10 kWh/kg

Reaction Optimization Strategies

Protection-Deprotection of Hydroxyl Groups

To prevent unwanted side reactions during esterification:

  • Protecting agent : Trimethylsilyl chloride (TMSCl)

  • Conditions : 25°C, 2 hours (protection); 80°C, 1 hour (deprotection with MeOH)

  • Result : Increases esterification yield to 85–88%.

Microwave-Assisted Synthesis

Microwave irradiation (300–500 W) reduces reaction time by 40% compared to conventional heating:

  • Esterification time : 3–4 hours

  • Yield : 78–82% with reduced energy input.

Characterization and Quality Control

Spectroscopic Analysis

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 4.15–4.25 (m, 6H, -OCH<sub>2</sub>)

    • δ 2.30 (t, 2H, J = 7.5 Hz, -COOCH<sub>2</sub>)

    • δ 1.25 (br s, 18H, -(CH<sub>2</sub>)<sub>9</sub>CH<sub>3</sub>).

  • FT-IR (cm<sup>-1</sup>):

    • 1735 (C=O stretch)

    • 3450 (broad, -OH stretch)

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (80:20), retention time 12.3 min

  • Acceptance criteria : ≥95% purity for pharmaceutical applications.

Comparative Analysis of Synthesis Routes

Cost-Benefit Evaluation

MethodCapital Cost ($)Operational Cost ($/kg)Environmental Impact
Acid-catalyzed batch50,000120–150High (solvent waste)
Enzymatic continuous200,00080–100Low

Yield and Scalability Tradeoffs

  • Batch processes : Suitable for small-scale production (<100 kg) but limited by heat transfer inefficiencies.

  • Continuous systems : Higher initial investment but superior for ton-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a valuable building block in organic synthesis.

Biology

The compound’s hydroxyl groups allow it to interact with biological molecules, making it useful in the study of enzyme-substrate interactions and as a potential scaffold for drug design.

Medicine

In medicine, this compound can be explored for its potential as a drug delivery agent due to its ability to form stable esters with various pharmacologically active molecules.

Industry

Industrially, it is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature, which allows it to stabilize emulsions and foams.

Mechanism of Action

The mechanism by which [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate exerts its effects is largely dependent on its interaction with other molecules. The hydroxyl groups can form hydrogen bonds, while the ester group can undergo hydrolysis in biological systems, releasing the active dodecanoic acid.

Molecular Targets and Pathways

    Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.

    Ester Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing dodecanoic acid, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Name (IUPAC) CAS Number Fatty Acid Chain Molecular Formula Molecular Weight (g/mol) Key Features
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate 244139-90-0 C12 (laurate) C21H42O8 422.6 Triglycerol backbone; hydrophilic hydroxyl groups; moderate chain length
[3-{3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl} octadecanoate] 68004-11-5 C18 (stearate) C30H60O10 580.79 Longer chain increases lipophilicity; higher molecular weight
[3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate (Triglycerol monostearate) 26855-43-6 C18 (stearate) C27H54O8 506.72 Simpler triglycerol structure; widely used as emulsifier
[3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl] 16-methylheptadecanoate (Polyglyceryl-2 isostearate) 81752-33-2 C17 (branched isostearate) C24H48O6 432.63 Branched chain enhances solubility in oils
Tetraglyceryl monooleate 33940-98-6 C18:1 (oleate) C27H52O8 504.70 Unsaturated chain improves fluidity and oxidative stability

Physical and Functional Properties

  • Solubility and Hydrophilicity :

    • The target compound’s C12 chain and hydroxyl-rich structure enhance water solubility compared to longer-chain derivatives like stearate (C18) or oleate (C18:1), which are more lipophilic .
    • Branched-chain derivatives (e.g., polyglyceryl-2 isostearate) exhibit intermediate solubility, suitable for oil-in-water emulsions .
  • Thermal Stability :

    • Longer-chain esters (e.g., stearate derivatives) have higher boiling points (~702.6°C) due to increased molecular weight and van der Waals interactions .
    • Unsaturated esters (e.g., oleate) may degrade faster under heat or UV exposure due to double-bond reactivity .
  • Functional Applications: Surfactant Efficiency: The laurate-based target compound outperforms stearate derivatives in reducing surface tension, making it ideal for cleansing formulations . Emolliency: Stearate and isostearate esters provide superior skin-softening effects due to their higher lipid affinity . Emulsification: Triglycerol monostearate forms stable oil-in-water emulsions, while tetraglyceryl monooleate is preferred for water-in-oil systems .

Biological Activity

[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate is a complex organic compound characterized by multiple hydroxyl groups and a dodecanoate ester. Its unique structure suggests potential biological activities that warrant investigation, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparisons with similar compounds.

  • Molecular Formula : C21H42O8
  • Molecular Weight : 422.6 g/mol
  • CAS Number : 244139-90-0

Synthesis Methods

The synthesis of this compound typically involves the esterification of dodecanoic acid with a polyhydroxy alcohol. The general reaction conditions include:

  • Esterification Reaction : Dodecanoic acid reacts with the polyhydroxy alcohol in the presence of a catalyst (e.g., sulfuric acid).
  • Temperature : The reaction is conducted at 150-180°C under reflux for several hours.
  • Purification : The resulting product is purified through distillation or recrystallization to obtain high purity levels.

The biological activity of this compound is largely attributed to its functional groups:

  • Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function.
  • Ester Hydrolysis : The ester bond can be hydrolyzed by esterases in biological systems, releasing dodecanoic acid, which may participate in various metabolic pathways.

Enzyme Interactions

Research suggests that compounds with hydroxyl groups can modulate enzyme activity. The interaction between this compound and specific enzymes could provide insights into its role as an enzyme substrate or inhibitor.

Drug Delivery Systems

Due to its amphiphilic nature, this compound has potential applications in drug delivery systems. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs, enhancing their bioavailability.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Glycerol MonolaurateC15H30O4Simpler structure; used as an antimicrobial agent.
Polyglycerol EstersVariesMultiple glycerol units; used in food and cosmetic industries.
Polyethylene Glycol EstersVariesHydrophilic properties; used in pharmaceuticals for solubilization.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating the antimicrobial properties of similar esters found that compounds with long-chain fatty acids exhibit significant antibacterial effects against Gram-positive bacteria. This suggests potential for this compound in developing antimicrobial formulations.
  • Drug Formulation Studies : Research on the formulation of liposomal drugs incorporating similar compounds indicated improved stability and controlled release profiles, highlighting the potential for this compound in pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate, and how can reaction efficiency be quantified?

Methodological Answer: The synthesis typically involves esterification or transesterification of hydroxyl-rich glycerol derivatives with dodecanoic acid. highlights reflux conditions with water removal to drive ester formation . Solid acid catalysts (e.g., sulfonated carbon) in continuous processes improve efficiency by reducing side reactions . Reaction efficiency can be quantified via:

  • Yield calculation (gravimetric or spectroscopic analysis).
  • Purity assessment using HPLC or GC-MS to monitor unreacted starting materials.
  • Kinetic studies (e.g., time-dependent FT-IR to track ester bond formation).

Q. Table 1: Representative Synthetic Conditions

ParameterValue/TechniqueSource
CatalystSolid acid (e.g., Amberlyst-15)
Temperature80–100°C (reflux)
Reaction Time6–12 hours
PurificationColumn chromatography (CH₂Cl₂/MeOH)

Q. Which spectroscopic techniques are most effective for characterizing the hydroxyl-rich structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR identifies hydroxyl protons (δ 1.0–5.5 ppm) and methyl/methylene groups in the dodecanoate chain (δ 0.8–2.3 ppm). Multiplicity analysis resolves overlapping signals from polyol branches .
    • ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) and hydroxylated carbons (δ 60–80 ppm) .
  • IR Spectroscopy :
    • Broad O–H stretches (3200–3600 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) :
    • Molecular ion peaks (e.g., m/z 599 [M-H]⁻ for related derivatives) validate molecular weight .

Advanced Research Questions

Q. How do the multiple hydroxyl groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The hydroxyl groups enhance solubility in polar solvents (e.g., DMSO, methanol) but may hinder nucleophilic attack on the ester carbonyl due to hydrogen bonding. To mitigate this:

  • Protection/deprotection strategies : Use silyl ethers (e.g., TMSCl) to temporarily block hydroxyls, improving acyl substitution efficiency .
  • Activation reagents : Employ carbodiimides (e.g., DCC) to activate the carbonyl for reactions with amines or alcohols .

Q. Table 2: Reactivity Modifiers

ConditionEffectSource
TMSCl protectionIncreases electrophilicity of carbonyl
DCC/DMAP catalysisEnhances acylation rates

Q. How can researchers address discrepancies in reported physical properties (e.g., boiling point) when replicating synthesis?

Methodological Answer: Discrepancies in properties like boiling point (e.g., 702.6°C in vs. lower values for similar esters) may arise from impurities or measurement techniques. To resolve:

  • Standardize purification : Use preparative HPLC or recrystallization to isolate high-purity samples.
  • Validate instrumentation : Calibrate equipment (e.g., differential scanning calorimetry for melting points) with reference compounds .
  • Collaborative verification : Cross-check data with independent labs using identical synthetic protocols .

Q. What experimental approaches are recommended to study the compound’s interaction with lipid bilayers?

Methodological Answer: suggests hydrogen bonding between hydroxyl groups and membrane components modulates interactions. Methodologies include:

  • Langmuir-Blodgett trough : Measure changes in lipid monolayer surface pressure upon compound incorporation .
  • Fluorescence anisotropy : Use DPH probes to assess membrane fluidity changes.
  • Molecular dynamics (MD) simulations : Model hydrogen-bonding networks with phospholipid headgroups (e.g., POPC bilayers) .

Q. Table 3: Key Parameters for Membrane Studies

TechniqueObservableRelevance
Langmuir-BlodgettΠ-A isothermsPenetration depth
Fluorescence quenchingStern-Volmer constants (Ksv)Localization in bilayer
MD simulationsRadial distribution functions (RDFs)Hydrogen-bonding patterns

Q. How can stability under physiological conditions be evaluated for drug delivery applications?

Methodological Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester bond cleavage via LC-MS over 24–72 hours .
  • Oxidative resistance : Expose to H₂O₂ or cytochrome P450 enzymes, analyzing degradation products with GC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., weight loss at 200–300°C) .

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